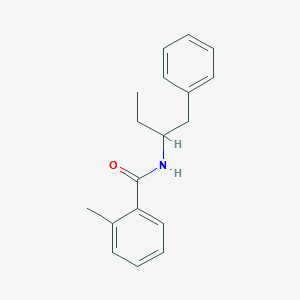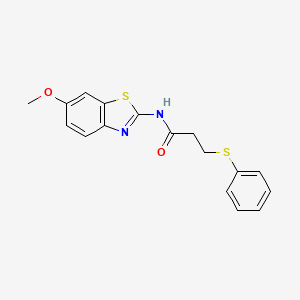
N-(1-benzylpropyl)-2-methylbenzamide
Overview
Description
N-(1-benzylpropyl)-2-methylbenzamide, also known as BPBM, is a synthetic compound that belongs to the family of benzamide derivatives. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of N-(1-benzylpropyl)-2-methylbenzamide is not fully understood. However, it has been suggested that N-(1-benzylpropyl)-2-methylbenzamide exerts its effects by modulating various neurotransmitters, including serotonin, dopamine, and noradrenaline. N-(1-benzylpropyl)-2-methylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-2-methylbenzamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the brain and spinal cord. N-(1-benzylpropyl)-2-methylbenzamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, N-(1-benzylpropyl)-2-methylbenzamide has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO).
Advantages and Limitations for Lab Experiments
N-(1-benzylpropyl)-2-methylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. N-(1-benzylpropyl)-2-methylbenzamide is also stable under various conditions, making it suitable for long-term storage. However, there are some limitations to using N-(1-benzylpropyl)-2-methylbenzamide in lab experiments. N-(1-benzylpropyl)-2-methylbenzamide has low solubility in water, which can limit its bioavailability and efficacy. Moreover, N-(1-benzylpropyl)-2-methylbenzamide has not been extensively studied for its potential side effects, which may limit its clinical applications.
Future Directions
There are several future directions for the study of N-(1-benzylpropyl)-2-methylbenzamide. First, further studies are needed to elucidate the exact mechanism of action of N-(1-benzylpropyl)-2-methylbenzamide. Second, more studies are required to evaluate the safety and efficacy of N-(1-benzylpropyl)-2-methylbenzamide in animal models and humans. Third, the potential use of N-(1-benzylpropyl)-2-methylbenzamide in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, should be explored. Fourth, the development of novel formulations of N-(1-benzylpropyl)-2-methylbenzamide with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the identification of new analogs of N-(1-benzylpropyl)-2-methylbenzamide with enhanced pharmacological properties may lead to the development of more effective drugs.
Conclusion:
In conclusion, N-(1-benzylpropyl)-2-methylbenzamide is a promising compound with various biological activities, including anti-inflammatory, analgesic, and antidepressant effects. N-(1-benzylpropyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications. Despite some limitations, N-(1-benzylpropyl)-2-methylbenzamide has several advantages for lab experiments, making it a valuable tool for scientific research. The future directions for the study of N-(1-benzylpropyl)-2-methylbenzamide are diverse, and the development of novel formulations and analogs may lead to the development of more effective drugs.
Scientific Research Applications
N-(1-benzylpropyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antidepressant effects. N-(1-benzylpropyl)-2-methylbenzamide has also been shown to have neuroprotective effects against cerebral ischemia and oxidative stress. Moreover, N-(1-benzylpropyl)-2-methylbenzamide has been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
2-methyl-N-(1-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-16(13-15-10-5-4-6-11-15)19-18(20)17-12-8-7-9-14(17)2/h4-12,16H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUZKLHFLMNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4186031.png)
![ethyl 1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4186038.png)
![3-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186041.png)
![ethyl [(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino](oxo)acetate](/img/structure/B4186045.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4186059.png)
![N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4186067.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
![2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4186093.png)
![3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone](/img/structure/B4186100.png)
![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)

![4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4186125.png)